(R)-2-Aminohexane
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Overview
Description
®-2-Aminohexane, also known as ®-2-Hexylamine, is an organic compound with the molecular formula C6H15N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Aminohexane can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile, ®-2-Hexanenitrile, using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures around 25-30°C and atmospheric pressure.
Industrial Production Methods: In an industrial setting, ®-2-Aminohexane can be produced through the catalytic hydrogenation of ®-2-Hexanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or nickel, to achieve efficient conversion. The reaction is carried out in a reactor vessel, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: ®-2-Aminohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: ®-2-Aminohexane can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of ®-2-Hexanenitrile or ®-2-Hexylimine.
Reduction: Formation of hexane.
Substitution: Formation of N-alkylated derivatives of ®-2-Aminohexane.
Scientific Research Applications
®-2-Aminohexane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of chiral amines that are important in biochemical processes.
Medicine: ®-2-Aminohexane is explored for its potential use in the development of pharmaceuticals, especially those requiring chiral amine intermediates.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ®-2-Aminohexane involves its interaction with various molecular targets. As a chiral amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The specific pathways involved depend on the context of its application, such as in drug development or biochemical research.
Comparison with Similar Compounds
(S)-2-Aminohexane: The enantiomer of ®-2-Aminohexane, with similar chemical properties but different biological activities due to its opposite chirality.
2-Aminoheptane: A homologous compound with an additional carbon atom in the alkyl chain, leading to different physical and chemical properties.
2-Aminopentane: A homologous compound with one fewer carbon atom in the alkyl chain, affecting its reactivity and applications.
Uniqueness: ®-2-Aminohexane is unique due to its specific chirality, which imparts distinct biological activities and reactivity compared to its enantiomer and homologous compounds. Its enantiomeric purity makes it particularly valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-hexan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBUURBHXLGFM-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70095-40-8 |
Source
|
Record name | 2-Hexanamine, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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